Methyl 3-methoxy-2-pentenoate
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Overview
Description
Methyl 3-methoxy-2-pentenoate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 3-methoxy-2-pentenoic acid. This compound is known for its role as an intermediate in the synthesis of prostaglandins, which are important lipid compounds involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-2-pentenoate typically involves the esterification of 3-methoxy-2-pentenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The reaction mixture is then purified using distillation techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-2-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methoxy-2-pentenoic acid.
Reduction: 3-methoxy-2-pentanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methoxy-2-pentenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including prostaglandins.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the synthesis of bioactive compounds.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-2-pentenoate involves its interaction with specific molecular targets, such as enzymes involved in prostaglandin synthesis. The ester group can undergo hydrolysis to release the active acid form, which then participates in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-pentenoate: Similar structure but lacks the methoxy group.
Methyl 4-methoxy-2-pentenoate: Similar structure with the methoxy group at a different position.
Methyl 3-methyl-2-pentenoate: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
Methyl 3-methoxy-2-pentenoate is unique due to the presence of the methoxy group at the 3-position, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of specific bioactive compounds .
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl (Z)-3-methoxypent-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3/b6-5- |
InChI Key |
IRRQVKLYAFXAKM-WAYWQWQTSA-N |
Isomeric SMILES |
CC/C(=C/C(=O)OC)/OC |
Canonical SMILES |
CCC(=CC(=O)OC)OC |
Origin of Product |
United States |
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